molecular formula C26H25N3O6 B12012227 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate CAS No. 767335-83-1

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate

Cat. No.: B12012227
CAS No.: 767335-83-1
M. Wt: 475.5 g/mol
InChI Key: DJZJNFPYQRZUPT-WPWMEQJKSA-N
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Description

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an anilino group, an oxoacetyl group, and a hydrazono group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate typically involves the condensation of an anilino(oxo)acetyl derivative with a hydrazono compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent control over reaction parameters to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The hydrazono group is believed to play a crucial role in this interaction, forming stable complexes with the enzyme .

Comparison with Similar Compounds

Properties

CAS No.

767335-83-1

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-ethoxybenzoate

InChI

InChI=1S/C26H25N3O6/c1-3-33-21-13-11-19(12-14-21)26(32)35-22-15-10-18(16-23(22)34-4-2)17-27-29-25(31)24(30)28-20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

DJZJNFPYQRZUPT-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OCC

Origin of Product

United States

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